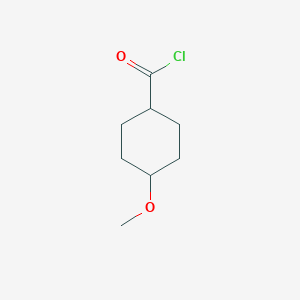
4-methoxycyclohexane-1-carbonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxycyclohexane-1-carbonyl chloride (MOC) is a chemical compound that is widely used in scientific research. It is a carbonyl chloride that is used as a reagent in the synthesis of various organic compounds. MOC is a colorless liquid that is soluble in organic solvents such as ether, benzene, and chloroform.
Mecanismo De Acción
The mechanism of action of 4-methoxycyclohexane-1-carbonyl Chloride is not well understood. It is believed that 4-methoxycyclohexane-1-carbonyl Chloride reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, esters, and thioesters. The reaction is believed to proceed via an acyl chloride intermediate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine.
Efectos Bioquímicos Y Fisiológicos
4-methoxycyclohexane-1-carbonyl Chloride is not known to have any significant biochemical or physiological effects. It is not used as a drug and is not known to have any therapeutic properties. However, 4-methoxycyclohexane-1-carbonyl Chloride is known to be toxic and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxycyclohexane-1-carbonyl Chloride is a useful reagent in organic chemistry due to its high reactivity and selectivity. It is easy to handle and can be used in a wide range of reactions. However, 4-methoxycyclohexane-1-carbonyl Chloride is also highly toxic and should be handled with care. It is also expensive and may not be readily available in some laboratories.
Direcciones Futuras
There are many potential future directions for the use of 4-methoxycyclohexane-1-carbonyl Chloride in scientific research. One possible direction is the development of new synthetic methods using 4-methoxycyclohexane-1-carbonyl Chloride as a reagent. Another direction is the use of 4-methoxycyclohexane-1-carbonyl Chloride in the preparation of new materials and polymers. Finally, 4-methoxycyclohexane-1-carbonyl Chloride may also be used in the synthesis of new pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, 4-methoxycyclohexane-1-carbonyl chloride is a useful reagent in organic chemistry. It is widely used in the synthesis of various organic compounds and has many potential applications in scientific research. However, it is also highly toxic and should be handled with care. Further research is needed to fully understand the mechanism of action and potential applications of 4-methoxycyclohexane-1-carbonyl Chloride in scientific research.
Métodos De Síntesis
4-methoxycyclohexane-1-carbonyl Chloride can be synthesized by the reaction of 4-methoxycyclohexanone with thionyl chloride. The reaction takes place at room temperature and the product is obtained in high yield. The synthesis method is simple and efficient, making 4-methoxycyclohexane-1-carbonyl Chloride a popular reagent in organic chemistry.
Aplicaciones Científicas De Investigación
4-methoxycyclohexane-1-carbonyl Chloride is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. 4-methoxycyclohexane-1-carbonyl Chloride is also used in the synthesis of chiral ligands, which are important in asymmetric synthesis. In addition, 4-methoxycyclohexane-1-carbonyl Chloride is used in the preparation of polymers and materials.
Propiedades
IUPAC Name |
4-methoxycyclohexane-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGGCXKJFXNNFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxycyclohexane-1-carbonyl Chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)
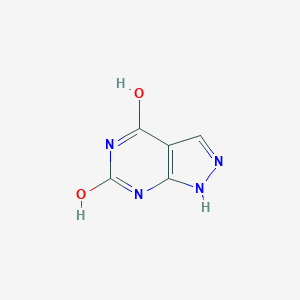
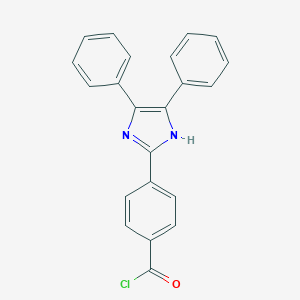

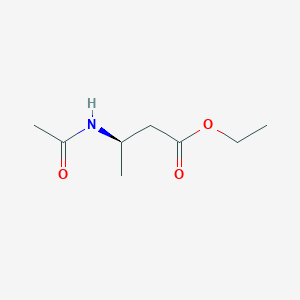
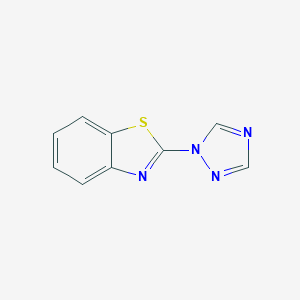
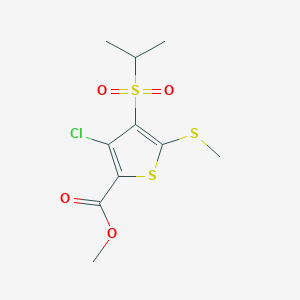
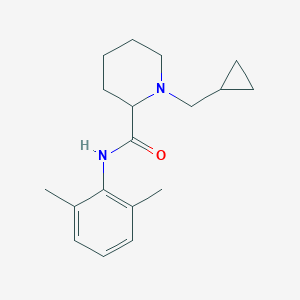





![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)